7-(5-Bromothiophen-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a triazolo-pyrimidine core fused with a thiophene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various methods. One efficient approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another method involves a one-pot catalyst-free procedure at room temperature using dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for scalability, ensuring high yield and purity, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Scientific Research Applications
7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Material Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic or photophysical properties.
Biological Research: It is used in studies exploring its effects on cell cycle progression and apoptosis induction.
Mechanism of Action
The mechanism of action of 7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another N-heterocyclic compound with significant medicinal applications.
1,2,4-Triazolo[1,5-a]pyridines: Known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, enhancing its potential as a therapeutic agent and material science component.
Properties
Molecular Formula |
C12H11BrN4S |
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Molecular Weight |
323.21 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H11BrN4S/c1-7(2)11-15-12-14-6-5-8(17(12)16-11)9-3-4-10(13)18-9/h3-7H,1-2H3 |
InChI Key |
YRPXIZRCTXBBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)C3=CC=C(S3)Br |
Origin of Product |
United States |
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